butyl 3-(9-oxo-9H-fluoren-2-yl)acrylate
Description
Butyl 3-(9-oxo-9H-fluoren-2-yl)acrylate is an acrylate ester derivative featuring a 9-oxofluorenyl substituent at the β-position of the acrylate group. The compound combines the reactive acrylate moiety with a planar, aromatic fluorenone system, which confers unique electronic and steric properties. This structural hybrid suggests applications in polymer chemistry (e.g., as a monomer for functionalized polymers) or organic synthesis (e.g., as a building block for photoactive materials) .
Properties
Molecular Formula |
C20H18O3 |
|---|---|
Molecular Weight |
306.4g/mol |
IUPAC Name |
butyl (E)-3-(9-oxofluoren-2-yl)prop-2-enoate |
InChI |
InChI=1S/C20H18O3/c1-2-3-12-23-19(21)11-9-14-8-10-16-15-6-4-5-7-17(15)20(22)18(16)13-14/h4-11,13H,2-3,12H2,1H3/b11-9+ |
InChI Key |
PUFNHUKZOJSGKB-PKNBQFBNSA-N |
SMILES |
CCCCOC(=O)C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis of Key Differences :
Acrylate vs. Non-Acrylate Derivatives: this compound and n-butyl acrylate share a reactive acrylate group, enabling radical polymerization. However, the fluorenone substituent in the former likely reduces volatility and increases UV stability compared to n-butyl acrylate, which is highly volatile and requires careful handling .
Fluorenyl-Containing Compounds: The 9-oxofluorenyl group distinguishes the target compound from the fluorenyl amide in and the fluorenylmethyl carbamate in . The ketone in the fluorenone system increases polarity compared to unmodified fluorenyl groups, reducing solubility in nonpolar solvents (e.g., hexane) but improving compatibility with polar aprotic solvents like DMF or THF . Unlike the carbamate in , the acrylate ester in the target compound is more susceptible to hydrolysis under basic conditions, limiting its use in aqueous environments.
Biological and Industrial Relevance: The compound’s acrylate group makes it more suitable for industrial polymer applications than the amide () or carbamate (), which are geared toward pharmaceuticals. However, the fluorenone moiety may introduce photoluminescent properties absent in simpler acrylates like n-butyl acrylate .
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